![molecular formula C17H13Cl2N3OS B12136479 S-(4,6-dimethylquinazolin-2-yl) (3,4-dichlorophenyl)carbamothioate](/img/structure/B12136479.png)
S-(4,6-dimethylquinazolin-2-yl) (3,4-dichlorophenyl)carbamothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(4,6-dimethylquinazolin-2-yl) (3,4-dichlorophenyl)carbamothioate is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their significant biological activities, including anti-cancer, anti-inflammatory, anti-bacterial, and anti-viral properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-(4,6-dimethylquinazolin-2-yl) (3,4-dichlorophenyl)carbamothioate typically involves the reaction of 4,6-dimethylquinazoline with 3,4-dichlorophenyl isothiocyanate. The reaction is carried out under reflux conditions in an appropriate solvent such as dichloromethane or chloroform. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
S-(4,6-dimethylquinazolin-2-yl) (3,4-dichlorophenyl)carbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its anti-cancer and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of S-(4,6-dimethylquinazolin-2-yl) (3,4-dichlorophenyl)carbamothioate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting its anti-cancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazoline derivatives: Compounds such as quinazoline-2,4,6-triamine and 2,6-diaminoquinazolin-4 (3H)-one have similar structures and biological activities.
Carbamothioate derivatives: Compounds like 1,3,4-oxadiazolecarbamothioate derivatives of Rivastigmine have been studied for their selective inhibition of enzymes.
Uniqueness
S-(4,6-dimethylquinazolin-2-yl) (3,4-dichlorophenyl)carbamothioate is unique due to its specific combination of the quinazoline and carbamothioate moieties, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Eigenschaften
Molekularformel |
C17H13Cl2N3OS |
---|---|
Molekulargewicht |
378.3 g/mol |
IUPAC-Name |
S-(4,6-dimethylquinazolin-2-yl) N-(3,4-dichlorophenyl)carbamothioate |
InChI |
InChI=1S/C17H13Cl2N3OS/c1-9-3-6-15-12(7-9)10(2)20-16(22-15)24-17(23)21-11-4-5-13(18)14(19)8-11/h3-8H,1-2H3,(H,21,23) |
InChI-Schlüssel |
XBXDWBYTSUTXPT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(N=C(N=C2C=C1)SC(=O)NC3=CC(=C(C=C3)Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.